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molecular formula C18H22N2O B8076228 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine

1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine

Cat. No. B8076228
M. Wt: 282.4 g/mol
InChI Key: XLZCACRDQYJZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133148B2

Procedure details

A 100 mL round-bottom flask was charged with tert-butyl 4-[(2-methoxy-4-phenylphenyl)methyl]piperazine-1-carboxylate (850 mg, 2.22 mmol, 1.00 equiv), dichloromethane (15 mL), trifluoroacetic acid (1.50 mL). The resulting solution was stirred overnight at room temperature. The resulting mixture was concentrated under reduced pressure to provide 600 mg (crude) of 1-[(2-methoxy-4-phenylphenyl)methyl]piperazine as yellow oil. LCMS (ESI, m/z): 283 [M+H]+.
Name
tert-butyl 4-[(2-methoxy-4-phenylphenyl)methyl]piperazine-1-carboxylate
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][C:4]=1[CH2:15][N:16]1[CH2:21][CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18][CH2:17]1.FC(F)(F)C(O)=O>ClCCl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:5][C:4]=1[CH2:15][N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1

Inputs

Step One
Name
tert-butyl 4-[(2-methoxy-4-phenylphenyl)methyl]piperazine-1-carboxylate
Quantity
850 mg
Type
reactant
Smiles
COC1=C(C=CC(=C1)C1=CC=CC=C1)CN1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C1=CC=CC=C1)CN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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